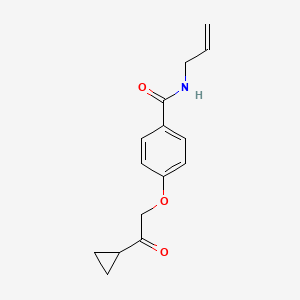

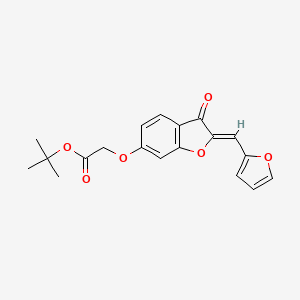

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to polymers .

Molecular Structure Analysis

The molecular structure of “N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide” would consist of a benzene ring (from the benzamide), an amide group, an allyl group, and a cyclopropyl-2-oxoethoxy group .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position . The allyl group in the molecule could potentially undergo reactions typical of alkenes, such as addition reactions .科学的研究の応用

Asymmetric Synthesis and Chemical Modification

Compounds with allyl systems have been utilized in asymmetric synthesis to produce alpha-hydroxycarboxylic acid derivatives. Such systems undergo Mo-catalyzed asymmetric allylic alkylation, resulting in products with excellent enantioselectivities. The presence of a double bond in these compounds allows for further chemical modifications via double-bond chemistry, including metathesis, highlighting their versatility in synthetic organic chemistry (Trost, Dogra, & Franzini, 2004).

High-Performance Thermosets

Novel benzoxazine monomers containing allyl groups have been synthesized and shown to cure into thermosets with excellent thermomechanical properties. These thermosets exhibit higher glass transition temperatures and better thermal stability compared to their non-allyl counterparts, demonstrating the potential of such compounds in creating materials with superior performance characteristics (Agag & Takeichi, 2003).

Catalytic Reactions and Chemical Transformations

Allyl-containing compounds are key substrates in catalytic reactions, including dehydrogenation and C-H activation processes. For instance, Pd-catalyzed dehydrogenation of alkyl groups to form double bonds or η3-allylic complexes has been reported, demonstrating the utility of such compounds in complex chemical transformations (Giri, Maugel, Foxman, & Yu, 2008).

Synthesis of Heterocycles

Primary allylamine derivatives of Baylis-Hillman adducts have been applied in the synthesis of heterocycles, showcasing the use of allyl-containing compounds in generating biologically relevant structures. This includes the generation of pyrimidinones and pyrrolizin-1-ones, further highlighting their significance in medicinal chemistry and drug discovery (Nag, Madapa, & Batra, 2008).

Advanced Material Synthesis

Research on copolymers based on acrylamide and modular β-cyclodextrin incorporating allyl groups indicates the potential of these compounds in developing advanced materials. These copolymers exhibit improved properties such as temperature-tolerance, shear-tolerance, and salt-resistance, making them suitable for various industrial applications, including enhanced oil recovery and water treatment technologies (Liu et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-9-16-15(18)12-5-7-13(8-6-12)19-10-14(17)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNQLIUGFITJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)OCC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)

![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)

![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)

![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)

![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)